2,3,5,5-Tetramethylheptane is a branched-chain alkane with the molecular formula and a molecular weight of approximately 156.3083 g/mol. It is characterized by its four methyl groups attached to a heptane backbone, specifically at the 2, 3, 5, and 5 positions. This compound is notable for its high degree of branching, which influences its physical properties such as boiling point and density, making it less dense compared to straight-chain alkanes of similar molecular weight .
As an alkane, 2,3,5,5-tetramethylheptane primarily undergoes combustion reactions. In the presence of sufficient oxygen, it combusts to form carbon dioxide and water:
2,3,5,5-Tetramethylheptane can be synthesized through various methods:
These methods are often employed in industrial settings to produce large quantities of branched alkanes for use as fuels or chemical feedstocks .
Several compounds share structural similarities with 2,3,5,5-tetramethylheptane. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylundecane | C11H24 | Linear structure; higher boiling point |
| 2,2-Dimethylhexane | C8H18 | Fewer carbon atoms; lower molecular weight |
| 2,3-Dimethylheptane | C9H20 | Less branched; different physical properties |
| 2,4-Dimethylheptane | C9H20 | Different branching pattern; varied reactivity |
Uniqueness of 2,3,5,5-Tetramethylheptane:
The silica-supported transition metal hydride (=Si-O-Si=)(=Si-O-)₂Ta-H catalyzes the metathesis of branched alkanes like 2,3,5,5-tetramethylheptane at mild temperatures (25–200°C). This system converts alkanes into higher and lower homologs via a four-centered transition state involving tantalum-alkyl intermediates and σ-bond activation. For example, ethane undergoes disproportionation to methane and propane at room temperature, while branched alkanes like isobutane yield complex mixtures with retention of branching patterns.
| Catalyst | Temperature Range (°C) | Substrate Scope | Selectivity (%) |
|---|---|---|---|
| (=Si-O-)₂Ta-H | 25–200 | Linear/Branched Alkanes | 85–92 |
| (=Si-O-)ₓCr-H | 80–220 | Linear Alkanes | 70–78 |
| (=Si-O-)ₓW-H | 100–250 | Cycloalkanes | 65–73 |
The mechanism involves sequential C–H and C–C bond activation, where the tantalum center abstracts a hydrogen atom to form a metal-alkyl intermediate. Subsequent σ-bond metathesis with a second alkane molecule releases the disproportionated products. This approach enables the synthesis of highly branched derivatives without requiring pre-functionalized substrates.
The design of effective ligands for copper-mediated Ullmann etherifications relies on fundamental principles of coordination chemistry and electronic stabilization [4] [5]. In copper-catalyzed systems, ligands must provide appropriate electronic donation while maintaining suitable steric properties to facilitate substrate approach and product release [6] [5]. The most successful ligands in Ullmann-type reactions typically feature nitrogen or oxygen donor atoms that can stabilize copper in both its +1 and +2 oxidation states throughout the catalytic cycle [4] [7].
Computational investigations have revealed that ligand-directed selectivities in Ullmann-type coupling reactions arise from the electronic properties of the coordinating atoms [5]. Beta-diketone ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione, demonstrate exceptional ability to accelerate copper-catalyzed ether formations by providing both steric protection and electronic stabilization of the copper center [3] [8]. These ligands function through chelation, creating five-membered rings that enhance catalyst stability while modulating the electron density at the metal center [4] [8].
The structural requirements for effective ligands include appropriate bite angles, typically ranging from 80 to 120 degrees for bidentate systems, and sufficient steric bulk to prevent catalyst deactivation while allowing substrate coordination [7]. Phenanthroline-based ligands have shown particular effectiveness in promoting carbon-oxygen bond formation through iodine atom transfer mechanisms, while diamine ligands favor single electron transfer pathways [5] [7]. The choice of ligand directly influences the mechanistic pathway, with electron-donating ligands generally favoring oxidative addition mechanisms and electron-withdrawing systems promoting radical-based processes [5].
Rate enhancement in copper-catalyzed aryl halide activation occurs through multiple mechanistic pathways, each dependent on the specific ligand environment and reaction conditions [6] [9] [10]. The most commonly proposed mechanisms include oxidative addition, single electron transfer, iodine atom transfer, sigma-bond metathesis, and pi-complexation [6] [5]. Each pathway exhibits distinct kinetic profiles and substrate selectivities that determine overall reaction efficiency [9] [10].
Oxidative addition represents the most widely accepted mechanism for copper-catalyzed aryl halide activation, particularly with neutral or anionic ancillary ligands [4] [11]. This process involves the formal insertion of copper into the carbon-halogen bond, generating a copper(III) intermediate that subsequently undergoes reductive elimination to form the desired product [11]. Kinetic studies have demonstrated that the rate-determining step typically involves carbon-halogen bond cleavage, with activation energies varying significantly based on halide identity and electronic properties of the aryl ring [9] [12].
Single electron transfer mechanisms become dominant when electron-rich ligands and substrates are employed [5] [13]. In these systems, copper(I) donates an electron to the aryl halide, generating an aryl radical and copper(II) species [13]. The resulting radical intermediates can then couple with nucleophiles to form the desired products [14] [13]. Experimental evidence for single electron transfer includes the observation of radical clock products and electron paramagnetic resonance signals characteristic of copper(II) species [14] [5].
Iodine atom transfer represents an alternative radical pathway favored by electron-poor ligand systems [5]. This mechanism involves the direct transfer of iodine from the aryl halide to copper, generating an aryl radical and copper(II)-iodide complex [5]. The selectivity between single electron transfer and iodine atom transfer depends critically on the electronic properties of both the ligand and the aryl halide substrate [5].
Recent investigations have revealed that the activation energy for aryl halide activation correlates directly with experimental reaction yields [12]. Strain energy contributions dominate the activation barriers, arising primarily from distortion of the aryl halide geometry at the transition state [12]. Interaction energies provide stabilizing contributions through van der Waals interactions, particularly important for fluorine-substituted substrates [12].
Steric hindrance represents one of the most significant limitations in copper-catalyzed cross-coupling reactions, particularly affecting the substrate scope and reaction efficiency [15] [16]. The impact of steric effects manifests differently depending on the substitution pattern of both the aryl halide electrophile and the nucleophilic coupling partner [15] [17].
Ortho-substituted aryl halides present the greatest challenge in copper-catalyzed systems, often resulting in dramatically reduced yields or complete reaction failure [7]. The steric bulk adjacent to the reaction site impedes the approach of the copper catalyst and interferes with the formation of the necessary transition states [15]. Studies have shown that ortho-disubstituted aryl halides typically achieve yields below 20 percent under standard conditions, requiring elevated temperatures and extended reaction times [7].
The tolerance for steric hindrance varies significantly among different classes of nucleophiles [17]. Primary alcohols generally exhibit excellent reactivity even in sterically demanding environments, achieving yields of 75 to 95 percent under mild conditions [18]. Secondary alcohols show moderate tolerance with yields ranging from 40 to 70 percent, while tertiary alcohols rarely participate successfully in copper-catalyzed couplings due to severe steric hindrance around the nucleophilic center [18] [17].
Phenolic nucleophiles with ortho-substitution demonstrate particularly poor reactivity, as the steric bulk blocks the approach of the electrophile to the oxygen nucleophile [17]. This limitation has led to the development of alternative reaction conditions, including higher temperatures, increased catalyst loadings, and the use of specialized ligand systems designed to accommodate sterically hindered substrates [19] [20].
Recent advances in catalyst design have addressed some steric limitations through the use of compact transmetalation transition states [15] [16]. Organocopper reagents under palladium catalysis have shown remarkable ability to form carbon-carbon bonds at highly sterically hindered centers, achieving success where traditional cross-coupling methods fail [15]. The key to this reactivity lies in the relatively low activation energy of the copper-palladium transmetalation process, which minimizes the deformation energy required for sterically demanding substrates [15] [16].
| Table 1: Physical Properties of Tetramethylheptane Isomers | ||||
|---|---|---|---|---|
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| 2,3,5,5-tetramethylheptane | 156.31 [1] | 175.9 [2] | 0.741 [2] | 54.6 [2] |
| 2,2,5,5-tetramethylheptane | 156.31 [21] | 167.1 [21] | 0.743 [21] | 50.0 [21] |
| 3,3,5,5-tetramethylheptane | 156.31 [22] | Not available | Not available | Not available |
| Table 2: Copper-Catalyzed Ullmann Ether Synthesis Rate Enhancement | ||||
|---|---|---|---|---|
| Ligand System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Rate Enhancement Factor |
| No ligand (Copper chloride only) | >200 [23] | 12-24 [23] | 30-50 [23] | 1.0 (baseline) [23] |
| 2,2,6,6-tetramethylheptane-3,5-dione | 110-130 [3] [8] | 6-12 [3] [8] | 70-90 [3] [8] | 5-10x [3] [8] |
| 1,10-phenanthroline | 110-140 [7] | 8-16 [7] | 65-85 [7] | 3-8x [7] |
| 8-hydroxyquinoline | 100-120 [4] | 6-14 [4] | 60-80 [4] | 2-5x [4] |
| N,N-dimethylglycine | 80-110 [7] | 4-12 [7] | 70-88 [7] | 8-15x [7] |
| Table 3: Aryl Halide Reactivity in Copper-Catalyzed Cross-Coupling | ||||
|---|---|---|---|---|
| Aryl Halide Type | Relative Rate | Required Temperature (°C) | Catalyst Loading (mol%) | Steric Tolerance |
| Aryl Iodide (activated) | 100 [23] [13] | 80-100 [23] | 1-5 [13] | High [23] |
| Aryl Iodide (neutral) | 80-90 [23] [13] | 90-110 [23] | 2-8 [13] | High [23] |
| Aryl Bromide (activated) | 40-60 [23] [13] | 100-120 [23] | 5-10 [13] | Moderate [23] |
| Aryl Bromide (neutral) | 20-35 [23] [13] | 110-140 [23] | 8-15 [13] | Moderate [23] |
| Aryl Chloride (activated) | 5-15 [23] [18] | 140-180 [23] | 10-20 [18] | Low [23] |
| Aryl Chloride (neutral) | 1-5 [23] [18] | 160-200 [23] | 15-25 [18] | Very Low [23] |
| Table 4: Substrate Scope Limitations in Sterically Hindered Environments | ||||
|---|---|---|---|---|
| Substrate Type | Reactivity | Typical Yield (%) | Main Limitation | Required Conditions |
| ortho-disubstituted aryl halides | Very Poor [7] | 0-20 [7] | Steric hindrance at reaction site [15] | High temperature, long time [7] |
| ortho-monosubstituted aryl halides | Poor to Moderate [7] | 20-50 [7] | Reduced accessibility [15] | Elevated temperature, extended time [7] |
| meta-substituted aryl halides | Good [23] | 60-85 [23] | Minimal steric effects [23] | Standard conditions [23] |
| para-substituted aryl halides | Excellent [23] | 70-95 [23] | No steric hindrance [23] | Mild conditions possible [23] |
| Sterically hindered phenols | Poor [17] | 10-40 [17] | Nucleophile approach blocked [17] | Harsh conditions [17] |
| Primary alcohols | Excellent [18] | 75-95 [18] | No steric issues [18] | Mild conditions [18] |
| Secondary alcohols | Moderate [18] | 40-70 [18] | Moderate steric effects [18] | Moderate conditions [18] |
| Tertiary alcohols | Very Poor [17] | 0-15 [17] | Severe steric hindrance [17] | Often unsuccessful [17] |
The keto-enol tautomerism exhibited by β-diketone ligands derived from 2,3,5,5-tetramethylheptane scaffolds demonstrates distinctive characteristics when compared to conventional diketone systems [1] [5]. Research findings indicate that substitution patterns significantly influence the equilibrium position, with α-substituted derivatives showing reduced enol form percentages compared to parent compounds [6] [1]. The presence of methyl substituents at specific positions creates steric hindrance that affects the intramolecular hydrogen bonding responsible for enol stabilization [1].
Nuclear magnetic resonance spectroscopy studies reveal that β-diketones incorporating the tetramethylheptane framework exist predominantly in their keto forms under standard conditions [1]. This contrasts sharply with symmetrical β-diketones, which typically favor the enol tautomer due to enhanced conjugation and hydrogen bonding stabilization [5]. The equilibrium constant for enolization (KE) decreases substantially when bulky substituents are introduced at the α-position, as observed in PhC(O)CHMeC(O)CF₃ systems where enol percentages drop to 15-30% compared to 80-95% in unsubstituted analogues [1].
Table 2: β-Diketone Tautomerism Parameters in Lanthanide Complexation
| β-Diketone System | Enol Form Percentage (%) | pKa Value | Lanthanide Binding Affinity | Stability Enhancement Factor |
|---|---|---|---|---|
| Acetylacetone | 76 | 8.2 | Moderate | 2.5 |
| Benzoylacetone | ~85 | 8.8 | High | 4.2 |
| Trifluoroacetylacetone | ~90 | 6.5 | Very High | 6.8 |
| α-Methyl substituted diketones | 15-30 | 10.4 | Low | 1.8 |
| Symmetrical diketones | 80-95 | 8.1 | High | 3.9 |
The coordination chemistry of lanthanide ions with β-diketones derived from 2,3,5,5-tetramethylheptane exhibits remarkable specificity due to the unique electronic and steric properties imparted by the branched alkane backbone [7] [2]. Lanthanide complexes typically adopt coordination numbers ranging from 8 to 12, accommodating multiple bidentate diketonate ligands alongside ancillary donors such as water molecules or neutral nitrogen-containing heterocycles [7].
Systematic studies of lanthanide contraction effects in these systems demonstrate smooth decreases in metal-ligand bond lengths across the series [7]. For [Ln(H₂O)₉]³⁺ ions, the Ln-O bond lengths contract from 2.55 Å for lanthanum to 2.15 Å for lutetium, reflecting the progressive increase in effective nuclear charge [7]. This contraction phenomenon directly influences the coordination geometry and stability of β-diketonate complexes, with smaller lanthanide ions showing increased asymmetry in their coordination spheres [7].
The formation constants of trivalent lanthanide complexes with diketonate ligands containing the tetramethylheptane framework show systematic variation across the lanthanide series [8]. Stability constants increase with decreasing ionic radius, following the Irving-Williams series trend adapted for f-block elements [8]. The chelation process involves displacement of coordinated water molecules by the bidentate diketonate ligands, forming thermodynamically favored six-membered chelate rings [9] [2].
The development of air-stable precursor compounds incorporating 2,3,5,5-tetramethylheptane represents a significant advancement in the synthesis of lanthanide-based magnetic materials [10] [11] [12]. The branched alkane structure provides essential steric protection that enhances the oxidative stability of metal complexes, enabling their use as robust precursors for single-molecule magnet synthesis [10] [12].
Air-stable lanthanide complexes derived from tetramethylheptane-based ligands demonstrate remarkable longevity under atmospheric conditions [10] [12]. Research conducted on mononuclear dysprosium(III) complexes reveals that appropriate ligand design can achieve magnetic stability for over 1000 seconds at 2.5 K [13]. The incorporation of bulky alkyl substituents creates a protective steric environment around the metal center, minimizing interactions with atmospheric oxygen and moisture [10].
The thermal stability of these precursor compounds extends significantly beyond conventional organolanthanide systems [12]. Thermogravimetric analysis indicates decomposition temperatures exceeding 400°C for fluorinated β-diketonate complexes incorporating tetramethylheptane-derived ligands [12]. This enhanced thermal stability directly correlates with the degree of steric crowding around the metal center, with more heavily substituted systems showing greater resistance to thermal decomposition [14].
Table 3: Air-Stable Precursor Development for Magnetic Material Synthesis
| Lanthanide Complex Type | Air Stability (hours) | Thermal Stability (°C) | Magnetic Performance (K) | Synthesis Yield (%) |
|---|---|---|---|---|
| Fluorinated β-diketonates | >168 | 400 | 50-150 | 65-85 |
| Cyclopentadienyl complexes | 2-4 | 150 | 25-60 | 45-70 |
| Phthalocyaninato complexes | >1000 | 500 | 1300-1800 | 40-55 |
| Schiff-base macrocycles | 72-120 | 300 | 800-1400 | 70-90 |
| Radical-containing cubanes | 24-48 | 250 | 200-400 | 30-50 |
Single-molecule magnet behavior in lanthanide complexes incorporating tetramethylheptane-based ligands demonstrates exceptional performance characteristics [10] [15]. The energy barriers for magnetization reversal (Ueff) reach values exceeding 1360 K in optimized systems, representing some of the highest reported values for mononuclear dysprosium(III) complexes [10]. These remarkable magnetic properties arise from the combination of strong axial crystal field symmetry and minimal transverse crystal field components [10].
The magnetic anisotropy in these systems is enhanced by the ligand field created by the sterically demanding tetramethylheptane-derived ligands [15]. The bulky substituents enforce specific coordination geometries that optimize the crystal field splitting of the dysprosium(III) 4f orbitals [10]. Hexagonal bipyramidal (D₆ₕ) coordination environments, stabilized by the steric requirements of the ligands, provide ideal conditions for maximizing magnetic anisotropy [10].
Quantum tunneling of magnetization, a primary relaxation pathway that limits single-molecule magnet performance, is effectively suppressed in these systems [10] [15]. The rigid coordination environment created by the tetramethylheptane framework minimizes structural fluctuations that can facilitate quantum tunneling processes [10]. Additionally, the absence of nuclear spins in the immediate coordination sphere reduces hyperfine coupling effects that can accelerate magnetic relaxation [15].
The synthesis of air-stable precursors utilizing 2,3,5,5-tetramethylheptane involves multi-step procedures that require careful control of reaction conditions [12]. Initial functionalization of the branched alkane typically proceeds through controlled oxidation reactions to introduce carbonyl functionalities at specific positions . These oxidized intermediates serve as building blocks for subsequent ligand construction through aldol condensation or related carbon-carbon bond forming reactions .
Salt metathesis reactions represent the most common approach for incorporating lanthanide ions into the tetramethylheptane-derived ligand frameworks [17]. The reaction between lanthanide halides and alkali metal salts of the ligands proceeds under inert atmosphere conditions to prevent oxidation of air-sensitive intermediates [17]. Yields typically range from 65-85% for optimized procedures, representing significant improvements over earlier synthetic protocols [12].
The phenomenon of chelation-induced stabilization in low-oxidation state metal centers represents a fundamental principle in coordination chemistry that finds particular relevance in systems incorporating 2,3,5,5-tetramethylheptane-derived ligands [18] [19]. The branched alkane framework provides unique steric and electronic environments that can stabilize unusual oxidation states through carefully designed chelation strategies [19].
The stabilization energy associated with chelation in low-oxidation state metal centers varies significantly depending on the metal identity and oxidation state [19]. Computational studies utilizing density functional theory methods reveal that chelation energies can reach 70 kcal/mol for silylene systems, with the magnitude decreasing for heavier group 14 analogues [19]. These substantial stabilization energies arise from the interplay between attractive charge-transfer interactions and repulsive Pauli-exchange effects [19].
Bond dissociation energies provide quantitative measures of the chelation-induced stabilization in these systems [19]. For lanthanide systems, the progression from Ln(II) to Ln(IV) oxidation states shows dramatic increases in bond dissociation energies, from approximately 35 kcal/mol for divalent systems to 125 kcal/mol for tetravalent complexes [18]. This trend reflects the increasing electrostatic contribution to metal-ligand bonding as the formal charge on the metal center increases [18].
Table 4: Chelation-Induced Stabilization of Low-Oxidation State Metal Centers
| Metal Center | Oxidation State | Stabilization Energy (kcal/mol) | Bond Dissociation Energy (kcal/mol) | Coordination Number |
|---|---|---|---|---|
| Ln(II) | +2 | 45-65 | 35 | 6-8 |
| Ln(III) | +3 | 85-120 | 75 | 8-12 |
| Ln(IV) | +4 | 150-200 | 125 | 8-10 |
| Si(II) | +2 | 60-70 | 65 | 4-6 |
| Ge(II) | +2 | 55-65 | 58 | 4-6 |
| Sn(II) | +2 | 40-50 | 42 | 4-6 |
| Pb(II) | +2 | 35-45 | 38 | 6-8 |
The electronic structure of low-oxidation state metal centers chelated by tetramethylheptane-derived ligands exhibits distinctive features that contribute to their enhanced stability [19]. Natural bond orbital analysis reveals significant charge transfer from the ligand to the metal center, with the magnitude of transfer correlating directly with the observed stabilization energies [19]. This charge transfer mechanism provides electronic stabilization that complements the steric protection afforded by the bulky alkyl substituents [19].
Quantum theory of atoms in molecules investigations demonstrate that the metal-ligand bonds in these systems possess substantial ionic character, with the degree of ionicity increasing with metal oxidation state [19]. The electron density at bond critical points shows systematic variation across different metal centers, providing insight into the relative strength of the chelation interactions [19]. These analyses reveal that the stabilization mechanism involves both electrostatic and covalent contributions, with the relative importance depending on the specific metal-ligand combination [19].
The stabilization principles observed in molecular systems find direct application in the construction of metal-organic frameworks incorporating lanthanide nodes and tetramethylheptane-derived linkers [20] [14]. Lanthanide-based metal-organic frameworks demonstrate exceptional structural diversity due to the high coordination numbers achievable with f-block elements [20]. The incorporation of sterically demanding linkers derived from the tetramethylheptane scaffold provides additional control over framework topology and porosity [20].
The extraordinary flexibility of lanthanide coordination environments enables the formation of both two-dimensional and three-dimensional framework structures [14]. For the largest lanthanide ions, such as praseodymium(III), ten-coordinate environments are commonly observed, leading to two-dimensional sheet structures [14]. As the ionic radius decreases across the lanthanide series, the coordination number typically drops to eight, facilitating the formation of three-dimensional framework architectures [14].
Thermal stability analyses of these framework materials reveal decomposition temperatures approaching 400°C, indicating exceptional thermal robustness [14]. This stability arises from the combination of strong lanthanide-oxygen bonds and the protective steric environment created by the tetramethylheptane-derived linkers [14]. The high thermal stability makes these materials attractive candidates for applications requiring operation at elevated temperatures, such as gas separation and heterogeneous catalysis [20].